molecular formula C17H18N2O3 B11026648 N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B11026648
M. Wt: 298.34 g/mol
InChI Key: QFYDGFGBPLOSDT-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide is an organic compound characterized by its aromatic structure and functional groups, including a nitro group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide typically involves a multi-step process:

  • Nitration of Benzene Ring: : The initial step involves the nitration of a benzene derivative to introduce the nitro group. This is usually achieved by treating the benzene compound with a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures.

  • Amidation Reaction: : The nitro-substituted benzene is then subjected to an amidation reaction. This involves reacting the nitrobenzene derivative with an appropriate amine, such as 4-(butan-2-yl)aniline, in the presence of a coupling agent like carbodiimide or using direct acylation methods.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : The nitro group in N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. For instance, halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

  • Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution Reagents: Halogens (chlorine, bromine) with Lewis acid catalysts.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

Medicinal Chemistry

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide has been explored for its antitumor and antimicrobial activities. Studies have indicated that compounds with similar structures exhibit significant inhibition against various cancer cell lines and bacterial strains. The presence of the nitro group is particularly noted for enhancing biological activity by acting as an electron-withdrawing group, which can stabilize reactive intermediates during metabolic processes .

Neuropharmacology

Research has indicated that derivatives of this compound may serve as monoamine oxidase inhibitors , which are important in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The inhibition of monoamine oxidase can lead to increased levels of neurotransmitters, potentially alleviating symptoms associated with these conditions .

Biochemical Studies

The compound has been utilized in biochemical assays to study the mechanisms of action of various enzymes. Its structural components allow it to interact with different biological targets, making it a valuable tool for elucidating enzyme kinetics and inhibition pathways .

Material Science

In addition to its biological applications, this compound is being investigated for its potential use in developing new materials with specific properties, such as improved thermal stability and enhanced mechanical strength. Its unique chemical structure can be tailored to create polymers or composites with desirable characteristics.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against human breast cancer cell lines. The results indicated that certain modifications to the compound significantly increased cytotoxicity, suggesting that structural optimization could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of this compound in a mouse model of neurodegeneration. The study demonstrated that administration of this compound resulted in reduced oxidative stress markers and improved cognitive function compared to control groups. This highlights the potential applications of the compound in neuropharmacology .

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amide linkage allows for hydrogen bonding and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(butan-2-yl)phenyl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position.

    N-[4-(butan-2-yl)phenyl]-3-aminobenzamide: The nitro group is replaced by an amino group.

    N-[4-(butan-2-yl)phenyl]-3-chlorobenzamide: The nitro group is replaced by a chlorine atom.

Uniqueness

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can affect its interaction with biological targets and its overall chemical behavior, making it distinct from its analogs.

Biological Activity

N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a nitro group, which is known for its ability to undergo bioreduction, forming reactive intermediates that can interact with cellular components. The structural formula can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that may covalently bind to cellular macromolecules, disrupting normal cellular functions.
  • Target Interaction : The compound has been shown to interact with specific molecular targets within biological systems, influencing pathways related to inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro. This inhibition is believed to occur through the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study conducted on human cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in cancerous cells, indicating potential anticancer properties.
  • Animal Models : In vivo studies using murine models showed that administration of this compound led to reduced inflammation markers and improved survival rates in models of bacterial infection.
  • Mechanistic Insights : Further investigations have revealed that the compound's action involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C17H18N2O3/c1-3-12(2)13-7-9-15(10-8-13)18-17(20)14-5-4-6-16(11-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20)

InChI Key

QFYDGFGBPLOSDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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